4-(2-Propenyl)-2-cyclohexen-1-one
Overview
Description
4-(2-Propenyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propenyl group. This compound is known for its presence in various essential oils and its applications in different fields due to its distinctive chemical properties.
Mechanism of Action
- Eugenol primarily interacts with specific molecular targets in biological systems. One of its key targets is the GABA A receptor . Eugenol acts as a positive allosteric modulator of this receptor, which plays a crucial role in neuronal inhibition and neurotransmission .
- Additionally, eugenol has been studied for its antifungal activity against phytopathogenic fungi such as Aspergillus, Penicillium, Emericella, and Fusarium species .
- Eugenol is slightly soluble in water but dissolves well in ethanol, chloroform, ether, and oils .
- Its melting point is around -12 to -10 °C, and it boils at 254 °C .
- In fungi, eugenol disrupts cell membranes and inhibits growth, making it an effective antifungal agent .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
In the context of essential oils, 4-(2-Propenyl)-2-cyclohexen-1-one interacts with various biomolecules. For instance, it has been found to exhibit significant binding affinity in biochemical assays
Cellular Effects
Given its presence in essential oils and its antimicrobial activity, it may influence cell function by disrupting bacterial cell walls or interfering with microbial metabolic processes .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Propenyl)-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ethers, which provides a straightforward route to obtain the desired product. The reaction typically requires heating the starting materials to high temperatures to facilitate the rearrangement process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 4-isopropylphenol. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions usually include the use of a suitable catalyst and controlled temperature to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Propenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
4-(2-Propenyl)-2-cyclohexen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, known for its presence in clove oil and similar biological activities.
Safrole: 4-Allyl-1,2-methylenedioxybenzene, another compound with a propenyl group and distinct chemical properties.
Uniqueness: 4-(2-Propenyl)-2-cyclohexen-1-one stands out due to its unique cyclohexene ring structure, which imparts different chemical reactivity and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Biological Activity
4-(2-Propenyl)-2-cyclohexen-1-one, also known as allylcyclohexenone, is an organic compound characterized by a cyclohexene ring with a propenyl substituent and a ketone functional group. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity, including enzymatic interactions, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C_{10}H_{12}O
- Molecular Weight : 164.20 g/mol
- Structure : The compound features a cyclohexene ring with a double bond and a ketone group, which influences its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including enzyme inhibition and potential therapeutic effects. However, comprehensive research is still required to elucidate its full range of activities.
Enzymatic Interactions
Research suggests that this compound may interact with specific enzymes, potentially influencing metabolic pathways. While exact targets remain to be fully identified, the compound's structure implies it could act as an inhibitor or activator of certain enzymes involved in metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have shown that compounds structurally related to this compound can exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of similar chalcone-like structures have demonstrated varying degrees of cytotoxicity, indicating that the propenyl substituent may enhance or modulate these effects .
Compound | EC50 (µM) | CC50 (µM) | Remarks |
---|---|---|---|
A9 | 1.34 | 41.46 | Inhibitory activity against oseltamivir-resistant strains |
IIB-2 | Not specified | >100 | Reduced toxicity compared to precursor compounds |
The mechanism of action for this compound is not fully understood but may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to impede virus proliferation by blocking nucleoprotein export in influenza viruses .
- Enzyme Inhibition : It may inhibit specific proteases or other enzymes critical for cellular function and viral replication.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:
- Chalcone Derivatives : Research indicates that chalcone-like derivatives with similar structural features exhibit significant antiviral activity against resistant strains of influenza virus, suggesting that modifications to the core structure can enhance efficacy while reducing toxicity .
- Antimicrobial Activity : Investigations into essential oils containing similar compounds have revealed antimicrobial properties, suggesting potential applications in treating infections .
Properties
IUPAC Name |
4-prop-2-enylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVYYZJFBZNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449502 | |
Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-61-4 | |
Record name | 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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